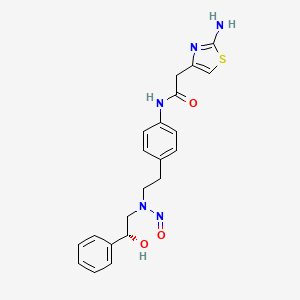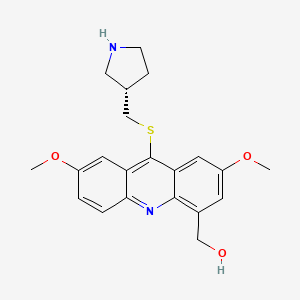
DYRK2 inhibitor C17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DYRK2 inhibitor C17 is a potent and selective small-molecule inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2). This compound has shown significant potential in regulating various cellular processes, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
The synthesis of DYRK2 inhibitor C17 involves multiple rounds of structure-based optimization guided by co-crystallized structuresThe reaction conditions often involve standard organic synthesis techniques, including condensation, reduction, and substitution reactions .
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis protocols while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
DYRK2 inhibitor C17 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the acridine core.
Substitution: Substitution reactions are commonly employed to introduce different functional groups, enhancing the compound’s selectivity and potency.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the acridine core with modified functional groups .
Scientific Research Applications
DYRK2 inhibitor C17 has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study the function of DYRK2 and its role in various biochemical pathways.
Biology: Helps in understanding the regulatory functions of DYRK2 in protein synthesis and calcium entry.
Medicine: Potential therapeutic applications in treating cancers, such as triple-negative breast cancer and multiple myeloma, by inhibiting DYRK2 activity and reducing proteasome activity
Industry: Potential use in developing new drugs targeting DYRK2-related pathways.
Mechanism of Action
DYRK2 inhibitor C17 exerts its effects by selectively inhibiting the kinase activity of DYRK2. The compound binds to the ATP-binding site of DYRK2, preventing its phosphorylation activity. This inhibition affects various downstream targets, including eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and stromal interaction molecule 1 (STIM1). The inhibition of DYRK2 leads to reduced protein synthesis and altered calcium entry, impacting cellular processes such as cell cycle progression and tumor growth .
Comparison with Similar Compounds
DYRK2 inhibitor C17 is unique due to its high selectivity and potency. Similar compounds include:
LDN192960: Another DYRK2 inhibitor with good selectivity but also inhibits other kinases like Haspin and DYRK3.
DYRK2 inhibitor C16: A closely related compound with similar structure but slightly different functional groups, resulting in different selectivity profiles.
This compound stands out due to its nanomolar inhibitory concentration (IC50) and minimal off-target effects on other kinases .
Properties
Molecular Formula |
C21H24N2O3S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[2,7-dimethoxy-9-[[(3S)-pyrrolidin-3-yl]methylsulfanyl]acridin-4-yl]methanol |
InChI |
InChI=1S/C21H24N2O3S/c1-25-15-3-4-19-17(8-15)21(27-12-13-5-6-22-10-13)18-9-16(26-2)7-14(11-24)20(18)23-19/h3-4,7-9,13,22,24H,5-6,10-12H2,1-2H3/t13-/m0/s1 |
InChI Key |
PBGPFWACZLCJFH-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=CC2=C(C3=CC(=CC(=C3N=C2C=C1)CO)OC)SC[C@H]4CCNC4 |
Canonical SMILES |
COC1=CC2=C(C3=CC(=CC(=C3N=C2C=C1)CO)OC)SCC4CCNC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


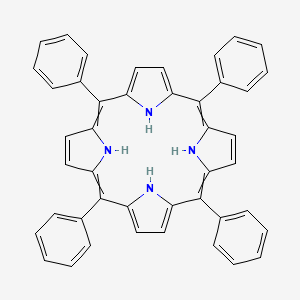
![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
![(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)
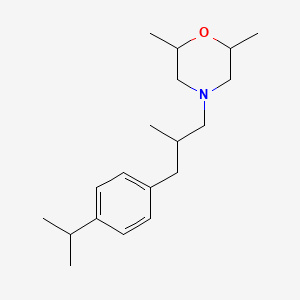
![Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate](/img/structure/B13841857.png)
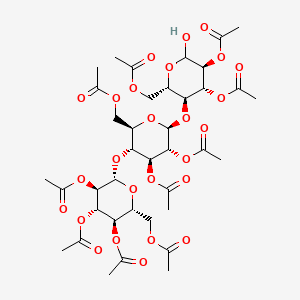
![(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)](/img/structure/B13841872.png)
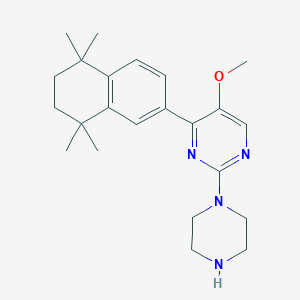
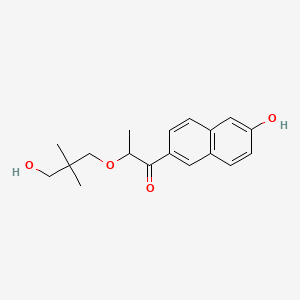
![7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)
